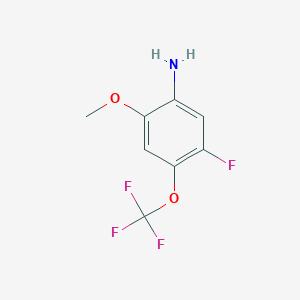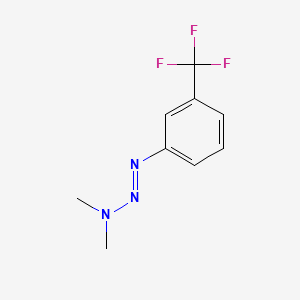
Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is a chemical compound with the molecular formula C9H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired triazene compound. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline, dimethylamine, nitrous acid.
Reaction Conditions: Controlled temperature (usually around 0-5°C) and pH.
Procedure: The aniline derivative is diazotized using nitrous acid, followed by the addition of dimethylamine to form the triazene compound.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
Uniqueness
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is unique due to the presence of both the trifluoromethyl and triazene groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
402-38-0 |
|---|---|
Molekularformel |
C9H10F3N3 |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
LYDULXUBCSVHIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
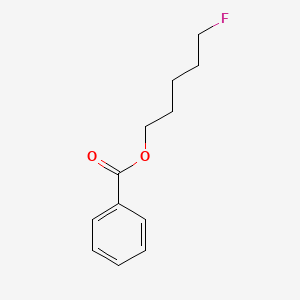

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
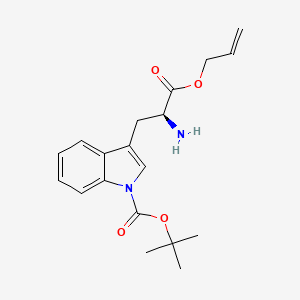

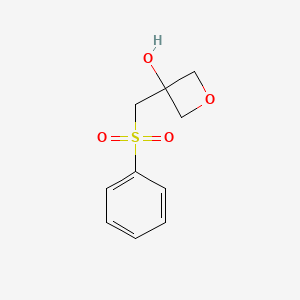
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
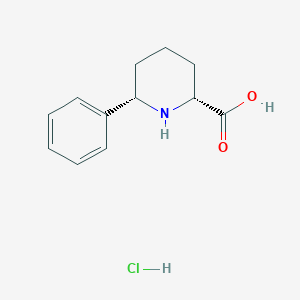
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
